MAO-A vs. MAO-B Selectivity Profile: 4-Hydroxyphenyl Derivative vs. In-Class Reference
The 8-(4-hydroxyphenyl) derivative exhibits a distinct MAO isoform selectivity window. In fluorescence-based assays measuring inhibition of kynuramine conversion to 4-hydroxyquinoline over 20 minutes, the compound showed an IC₅₀ > 100,000 nM against MAO-A but an IC₅₀ of 1,130 nM against MAO-B, yielding an MAO-B/MAO-A selectivity ratio of >88-fold [1]. This profile contrasts with many clinically used MAO inhibitors that show preferential MAO-A or non-selective inhibition. Within the broader dihydroquinolinone class evaluated for cholinesterase/MAO multitarget activity, compounds such as DQN-series analogs demonstrated varying MAO inhibition potencies, though no other 8-aryl-dihydrodioxoloquinolinone has been reported with MAO-B preferential activity at sub-micromolar concentrations [2].
| Evidence Dimension | MAO-B inhibition potency and MAO-B/MAO-A selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ > 100,000 nM; selectivity ratio > 88.5-fold |
| Comparator Or Baseline | Class-level dihydroquinolinone MAO inhibitors (DQN series) with reported IC₅₀ values in the 0.1–50 μM range; FQI1 (8-(2-ethoxyphenyl) analog) — no MAO inhibitory activity reported |
| Quantified Difference | > 88-fold selectivity for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B; fluorescence assay; kynuramine substrate; 20 min incubation; data curated by ChEMBL (CHEMBL1575961) |
Why This Matters
MAO-B preferential inhibition is therapeutically relevant for Parkinson's disease and neurodegeneration research; this selectivity window is not reproduced by the closest commercial analog FQI1, which lacks MAO activity entirely.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961): MAO-A IC₅₀ > 1.00E+5 nM; MAO-B IC₅₀ = 1.13E+3 nM. Northeast Ohio Medical University / ChEMBL curation. View Source
- [2] Bautista-Aguilera OM, et al. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Int J Mol Sci, 2020; 21(11): 3916. View Source
